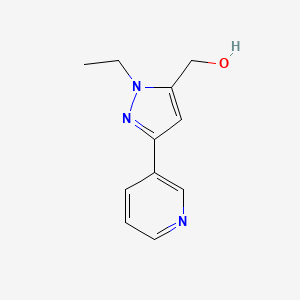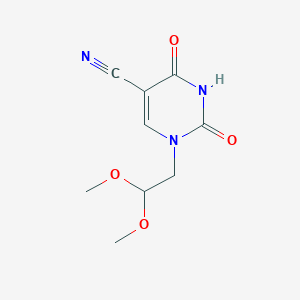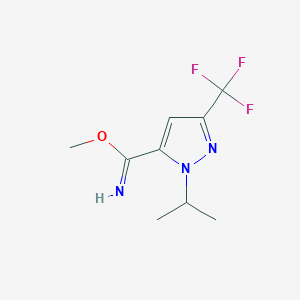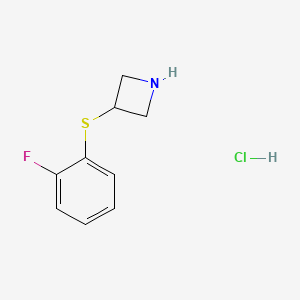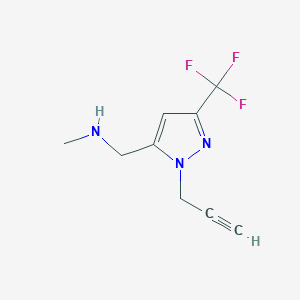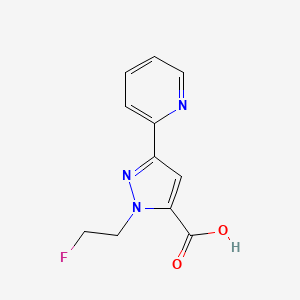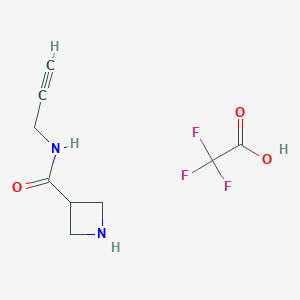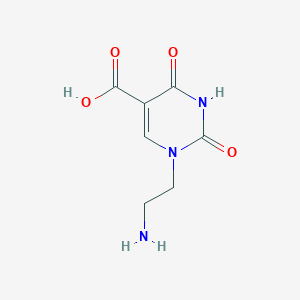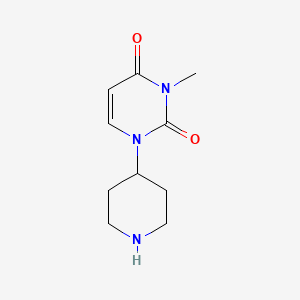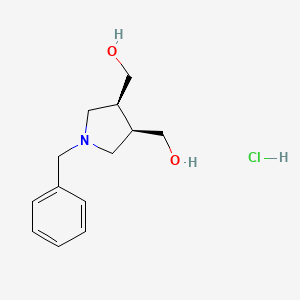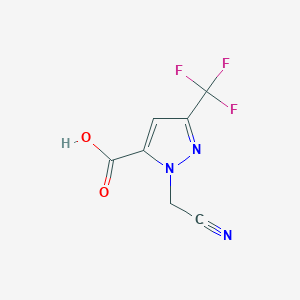![molecular formula C12H17N3 B1480835 6-环丁基-1-异丙基-1H-咪唑并[1,2-b]吡唑 CAS No. 2098142-22-2](/img/structure/B1480835.png)
6-环丁基-1-异丙基-1H-咪唑并[1,2-b]吡唑
描述
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole (6-CBIIP) is a chemical compound with a unique structure and a variety of applications in scientific research. 6-CBIIP is a heterocyclic compound containing both a cyclobutyl ring and an imidazole moiety. It is an important intermediate in the synthesis of a variety of compounds, including drugs, agrochemicals, and materials. 6-CBIIP has been studied for its potential use in various biochemical and physiological applications, including as a drug target and for its ability to modulate the activity of enzymes and proteins.
科学研究应用
化学抑制剂和酶选择性
研究已经鉴定了对细胞色素P450 (CYP) 同工型的有效且选择性的化学抑制剂,这对于预测多种药物共同给药期间的药物-药物相互作用至关重要。该研究强调了选择特定抑制剂以破译CYP同工型在药物代谢中所涉及作用的重要性(Khojasteh等,2011)。
杂环化合物合成
杂环化合物(例如吡唑并咪唑)的合成突出了衍生物在创造不同分子的反应性和应用。本研究概述了开发具有各种治疗和工业应用的新型化合物的可能性(Gomaa和Ali,2020)。
吡唑衍生物的生物评价
对吡唑衍生物的合成和生物评价的综述强调了它们在制药和农用化学工业中的重要性,展示了它们多样化的药理活性。这项工作重点介绍了创建吡唑衍生物的方法及其潜在的物理和化学性质(Sheetal等,2018)。
吡唑啉和神经退行性疾病
对吡唑啉化合物进行的研究探讨了它们在治疗神经退行性疾病(例如阿尔茨海默病和帕金森病)中的治疗潜力。该研究提供了对吡唑啉类神经保护特性的见解,以及它们在管理神经退行性疾病中的作用(Ahsan等,2022)。
吡唑衍生物的多组分合成
综述了用于创建生物活性吡唑衍生物的多组分合成方法,证明了这种方法在药物发现中的效率。本研究强调了吡唑衍生物在各种生物应用中的治疗潜力(Becerra等,2022)。
作用机制
Target of Action
It’s known that this compound is a potential non-classical isostere of indole , which suggests that it may interact with similar biological targets as indole-based drugs. For instance, the indolyl drug pruvanserin, a selective 5-HT2A serotonin receptor antagonist , could be a potential target.
Mode of Action
The compound is synthesized using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases (tmp = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Given its potential role as a non-classical isostere of indole , it might influence similar biochemical pathways as indole-based compounds.
Pharmacokinetics
It’s noted that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media . This suggests that the compound might have favorable bioavailability.
Result of Action
Given its potential role as a non-classical isostere of indole , it might have similar effects as indole-based compounds.
Action Environment
Given its improved solubility in aqueous media , it can be inferred that the compound might be more stable and effective in aqueous environments.
生化分析
Biochemical Properties
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to participate in donor-acceptor interactions, particularly with electron-withdrawing groups such as malononitrile . These interactions can influence the compound’s reactivity and binding affinity with biomolecules. Additionally, the compound’s potential as a non-classical isostere of indole suggests it may interact with similar biological targets, such as serotonin receptors .
Cellular Effects
The effects of 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can impact neurotransmitter signaling, potentially affecting mood and behavior . Furthermore, the compound’s ability to improve solubility in physiological media suggests it may enhance cellular uptake and distribution, thereby influencing cellular responses .
Molecular Mechanism
At the molecular level, 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to engage in enzyme inhibition or activation, depending on the target enzyme. For example, its interaction with serotonin receptors involves binding to the receptor’s active site, leading to changes in receptor conformation and downstream signaling . Additionally, the compound’s ability to participate in donor-acceptor interactions can modulate gene expression by influencing transcription factor binding and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole can change over time due to factors such as stability and degradation. The compound’s stability under various conditions, including temperature and light exposure, is crucial for its long-term efficacy. Studies have shown that the compound remains stable at -20°C when stored in a dry, dark environment . Over time, any degradation products should be monitored to assess their impact on cellular function and overall experimental outcomes.
Dosage Effects in Animal Models
The effects of 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, the compound may induce adverse effects, including toxicity and off-target interactions. It is essential to determine the threshold dose that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s structure allows it to undergo selective functionalization, such as bromination and magnesiation, which can influence its metabolic fate . These modifications can affect the compound’s metabolic flux and the levels of metabolites produced during its biotransformation.
Transport and Distribution
The transport and distribution of 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are critical for its biological activity. The compound’s solubility in physiological media enhances its cellular uptake and distribution . Additionally, the compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues.
Subcellular Localization
The subcellular localization of 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with serotonin receptors suggests it may localize to the plasma membrane, where these receptors are typically found . Understanding the compound’s subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
6-cyclobutyl-1-propan-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-9(2)14-6-7-15-12(14)8-11(13-15)10-4-3-5-10/h6-10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGULDVDQPZTAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




